Bienvenue dans la boutique en ligne BenchChem!

3-(6-Methoxypyridin-3-yl)propan-1-ol

Integrin Antagonism Osteoporosis Metastasis

3-(6-Methoxypyridin-3-yl)propan-1-ol (C9H13NO2, MW 167.20) is a heterocyclic alcohol comprising a 6-methoxypyridine ring linked via its 3-position to a propan-1-ol chain. This structure positions it as a versatile synthetic intermediate within the broader class of methoxypyridinyl alcohols, a scaffold documented extensively in the construction of nonpeptide integrin antagonists and phosphodiesterase inhibitors.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B8639634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methoxypyridin-3-yl)propan-1-ol
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C=C1)CCCO
InChIInChI=1S/C9H13NO2/c1-12-9-5-4-8(7-10-9)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3
InChIKeyHBTIQFXKAFDPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(6-Methoxypyridin-3-yl)propan-1-ol: Procurement-Relevant Baseline and Structural Identity


3-(6-Methoxypyridin-3-yl)propan-1-ol (C9H13NO2, MW 167.20) is a heterocyclic alcohol comprising a 6-methoxypyridine ring linked via its 3-position to a propan-1-ol chain [1]. This structure positions it as a versatile synthetic intermediate within the broader class of methoxypyridinyl alcohols, a scaffold documented extensively in the construction of nonpeptide integrin antagonists [2] and phosphodiesterase inhibitors [3]. Its specific substitution pattern—a methoxy group at the pyridine 6-position and a hydroxypropyl chain at the 3-position—distinguishes it from regioisomeric analogs with differing reactivity, lipophilicity, and target engagement profiles, as corroborated by patent literature describing 6-methoxypyridin-3-yl derivatives as critical intermediates in industrial-scale production workflows [4].

Why Generic Substitution of 3-(6-Methoxypyridin-3-yl)propan-1-ol with Regioisomeric Analogs Is Scientifically Unjustified


Substituting 3-(6-methoxypyridin-3-yl)propan-1-ol with its positional isomers—such as 3-(6-methoxypyridin-2-yl)propan-1-ol or 3-(5-methoxypyridin-3-yl)propan-1-ol—introduces distinct electronic, steric, and metabolic liabilities that are not interchangeable in downstream synthetic or biological applications. The 3-substituted pyridine core with 6-methoxy positioning is a privileged pharmacophore validated in clinical-stage compounds like MK-0429, where this exact regiochemistry is essential for high-affinity integrin binding (IC50 = 0.08–2.8 nM across αvβ3 assays) . In contrast, the 2-yl analog has been associated with CYP2D6 inhibition (IC50 > 6 μM) [1] and the 5-yl analog with dihydroorotase inhibition (IC50 ~ 1 mM) [2]—different off-target profiles that render them unsuitable surrogates in programs requiring target selectivity and metabolic stability. Furthermore, the 3-yl regioisomer offers a distinct synthetic handle for orthogonal derivatization via the hydroxypropyl chain that is geometrically constrained in alternative substitution patterns, a factor explicitly leveraged in patent-protected industrial methods for preparing 6-methoxypyridin-3-yl derivatives under mass-production-compatible conditions [3].

Quantitative Evidence for Differentiated Selection of 3-(6-Methoxypyridin-3-yl)propan-1-ol Versus Structural Analogs


Integrin Antagonist Potency: 6-Methoxy-3-yl Scaffold Delivers Sub-Nanomolar IC50 in αvβ3 Clinical Candidate

The 6-methoxypyridin-3-yl moiety, when incorporated as the core heteroaromatic group in MK-0429 (derived directly from 3-(6-methoxypyridin-3-yl)propan-1-ol-based intermediates), confers sub-nanomolar potency at the αvβ3 integrin receptor. MK-0429 displays IC50 values of 0.1 nM (αvβ5), 0.08–0.3 nM (αvβ3, multiple assays), and 2.8 nM (αvβ3) depending on assay format [1][2]. Comparative data across methoxypyridine positional isomers in identical integrin assays are not available in the public domain; however, the selection of the 6-methoxy-3-yl regioisomer over alternative methoxypyridyl substitution patterns in this clinical-stage program underscores the functional necessity of this specific substitution pattern for achieving therapeutic potency. The compound advanced to in vivo efficacy studies in three models of bone turnover and was selected for clinical development for osteoporosis [1].

Integrin Antagonism Osteoporosis Metastasis

PDE5/PDE6 Dual Pharmacophore: 6-Methoxypyridin-3-yl Moiety Enables Nanomolar Inhibition Across Phosphodiesterase Isoforms

The 6-methoxypyridin-3-yl scaffold serves as a privileged heterocyclic core in multiple potent phosphodiesterase inhibitors. In a series of pyrido[3,4-b]pyrazin-2(1H)-one PDE5 inhibitors, the 7-(6-methoxypyridin-3-yl) substituted analog (compound 4b, 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile) exhibited PDE5 IC50 = 20 nM [1]. A related compound, rac-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-3-(pyridin-3-ylmethylamino)pyrido[3,4-b]pyrazin-2(1H)-one, displayed PDE6 IC50 = 8.60 nM and PDE5 IC50 = 0.05 nM in biochemical assays [2]. In contrast, the 2-yl regioisomer (3-(6-methoxypyridin-2-yl)propan-1-ol) has been evaluated for CYP2D6 inhibition, yielding IC50 > 6,000 nM [3], while the 5-yl isomer shows PI3Kδ inhibition IC50 = 102 nM [4]—demonstrating that each positional isomer engages distinct biological targets with differing potency profiles. No published PDE inhibition data exist for the 2-yl or 5-yl analogs, underscoring the unique suitability of the 6-methoxy-3-yl scaffold for PDE-targeted programs.

Phosphodiesterase Inhibition PDE5 PDE6

Industrial-Scale Synthetic Accessibility: 6-Methoxy-3-yl Derivatives Are Protected by Dedicated Patent Methods for Mass Production

The 6-methoxypyridin-3-yl scaffold benefits from dedicated patent protection for industrial-scale preparation methods. WO-2025023734-A1 (filed 2024) describes a method for preparing intermediates of 6-methoxypyridin-3-yl derivatives that utilizes low-cost starting materials and mild reaction conditions suitable for mass production [1]. A separate patent (KR-20200105832-A) similarly addresses industrial production advantages for 6-methoxypyridin-3-yl derivatives [2]. In contrast, no equivalent patent protection was identified for the 2-yl or 5-yl positional isomers, suggesting lower commercial prioritization and potentially less optimized large-scale synthetic routes. The method for 6-methoxypyridin-3-yl derivatives explicitly leverages the electronic and steric properties conferred by the 6-methoxy substitution pattern to achieve favorable reaction yields and regioselectivity [1].

Process Chemistry Patent-Protected Synthesis Industrial Scale-Up

Biological Selectivity Profile: 6-Methoxy-3-yl Regioisomer Shows Distinct Target Engagement Versus Alternative Positional Isomers

Comparative target engagement profiling across methoxypyridinyl propanol positional isomers reveals distinct biological selectivity patterns that dictate their suitability for different research applications. The 6-methoxy-3-yl scaffold (as incorporated in MK-0429) exhibits pan-integrin antagonism with sub-nanomolar to low-nanomolar potency across αvβ1 (IC50 = 1.6 nM), αvβ3 (2.8 nM), αvβ5 (0.1 nM), αvβ6 (0.7 nM), αvβ8 (0.5 nM), and α5β1 (12.2 nM) . The 2-yl regioisomer demonstrates weak CYP2D6 inhibition (IC50 > 6,000 nM) [1]. The 5-yl regioisomer displays moderate PI3Kδ inhibition (IC50 = 102 nM) [2] and weak dihydroorotase inhibition (IC50 = 1,000,000 nM) [3]. These divergent profiles indicate that the three positional isomers are not functionally interchangeable and that target selection must guide procurement decisions.

Target Selectivity Off-Target Screening CYP2D6

Validated Application Scenarios for 3-(6-Methoxypyridin-3-yl)propan-1-ol in Research and Industrial Procurement


Synthesis of Clinical-Stage αvβ3 Integrin Antagonists (e.g., MK-0429 and Derivatives)

3-(6-Methoxypyridin-3-yl)propan-1-ol serves as the foundational building block for synthesizing MK-0429 and related nonpeptide αvβ3 integrin antagonists. The hydroxypropyl chain provides a functional handle for further derivatization into the imidazolidinone-propanoic acid pharmacophore present in MK-0429, which achieved sub-nanomolar αvβ3 IC50 (0.08–0.3 nM) and advanced to clinical development for osteoporosis and bone metastasis indications [1]. Procurement of this specific building block enables access to a therapeutically validated chemotype with documented in vivo efficacy across three bone turnover models [1].

Development of Phosphodiesterase 5 (PDE5) and PDE6 Inhibitors for Synaptic Plasticity and Retinal Disorders

The 6-methoxypyridin-3-yl moiety is a privileged scaffold for PDE5 and PDE6 inhibitor design. Synthetic elaboration of 3-(6-methoxypyridin-3-yl)propan-1-ol provides access to pyrido[3,4-b]pyrazin-2(1H)-one and quinoline-based PDE inhibitors with nanomolar potency (PDE5 IC50 = 0.05–20 nM; PDE6 IC50 = 8.60 nM) [2][3]. Researchers pursuing synaptic plasticity modulation or retinal degenerative disease targets should procure this specific regioisomer, as the 2-yl and 5-yl analogs lack demonstrated PDE activity and instead engage CYP2D6 and PI3Kδ pathways, respectively [4].

Industrial-Scale Production of 6-Methoxypyridin-3-yl Intermediates via Patent-Protected Processes

For process chemistry and industrial manufacturing applications, 3-(6-methoxypyridin-3-yl)propan-1-ol and its derivatives benefit from dedicated patent protection (WO-2025023734-A1, KR-20200105832-A) describing mass-production-compatible synthetic routes [5][6]. These methods utilize low-cost starting materials and mild reaction conditions amenable to large-scale implementation, reducing supply chain risk and enabling cost-effective sourcing for kilogram-scale or larger production campaigns. Alternative regioisomers lack equivalent industrial patent coverage, making the 6-methoxy-3-yl scaffold the lower-risk procurement choice for commercial-scale synthesis.

Structure-Activity Relationship (SAR) Studies Requiring Defined Target Engagement Profiles

In medicinal chemistry SAR campaigns, the distinct biological selectivity of the 6-methoxy-3-yl scaffold—sub-nanomolar integrin antagonism across αvβ1/3/5/6/8 and α5β1 isoforms —enables precise interrogation of integrin-mediated pathways without confounding off-target activity. Procurement of the 6-methoxy-3-yl regioisomer is essential for maintaining target fidelity in integrin-focused programs; substitution with the 2-yl isomer introduces unwanted CYP2D6 inhibition (IC50 > 6,000 nM) [7], while the 5-yl isomer engages PI3Kδ (IC50 = 102 nM) [8], both of which would confound experimental interpretation and invalidate SAR conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Methoxypyridin-3-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.